Cas no 1448065-82-4 (1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one)

1-3-(Cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one is a specialized organic compound featuring a unique structural combination of a cyclohexanesulfonyl-substituted azetidine ring and a fluorinated aromatic propanone moiety. This structure imparts distinct physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the sulfonyl group enhances stability and potential bioactivity, while the fluoro-methylphenyl moiety contributes to selective binding interactions. Its well-defined synthesis route ensures high purity and reproducibility, critical for rigorous applications in drug discovery and material science. The compound's balanced lipophilicity and electronic effects further support its utility in designing novel bioactive molecules.
1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one structure
1448065-82-4 structure
Product Name:1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one
CAS No:1448065-82-4
MF:C19H26FNO3S
MW:367.478047847748
CID:6532935
Update Time:2025-06-11

1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one
    • 1-Propanone, 1-[3-(cyclohexylsulfonyl)-1-azetidinyl]-3-(4-fluoro-3-methylphenyl)-
    • Inchi: 1S/C19H26FNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3
    • InChI Key: KGYYUVLNICNHLX-UHFFFAOYSA-N
    • SMILES: C(N1CC(S(C2CCCCC2)(=O)=O)C1)(=O)CCC1=CC=C(F)C(C)=C1

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 591.4±50.0 °C(Predicted)
  • pka: -3.39±0.40(Predicted)

1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one Pricemore >>

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Additional information on 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one

Comprehensive Overview of 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one (CAS No. 1448065-82-4)

The compound 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one (CAS No. 1448065-82-4) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclohexanesulfonyl group and a 4-fluoro-3-methylphenyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and targeted therapies.

In recent years, the demand for fluorinated compounds like 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing focus on sustainable chemistry and green synthesis methods, as industries seek eco-friendly alternatives. The compound's azetidine ring system is particularly noteworthy, as it is increasingly utilized in fragment-based drug design (FBDD) to improve binding affinity and selectivity.

From a synthetic perspective, CAS No. 1448065-82-4 exemplifies the convergence of organofluorine chemistry and heterocyclic synthesis. Its sulfonyl group offers versatility in further functionalization, making it a valuable intermediate for medicinal chemistry projects. Laboratories focusing on high-throughput screening (HTS) often prioritize such scaffolds due to their compatibility with combinatorial chemistry techniques.

The compound's potential applications extend to neurodegenerative disease research, where fluorinated small molecules are investigated for their blood-brain barrier permeability. This resonates with current searches for Alzheimer's disease therapeutics and Parkinson's disease targets. Additionally, its methylphenyl component may contribute to selective enzyme inhibition, a hot topic in cancer drug development forums.

Analytical characterization of 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the pharmaceutical industry's emphasis on quality by design (QbD) principles. Its logP and pKa values are frequently calculated using in silico prediction tools, addressing the computational chemistry community's interest in ADMET profiling.

As regulatory agencies emphasize ICH guidelines for impurity profiling, the synthesis and purification of CAS No. 1448065-82-4 require meticulous attention to genotoxic impurity control. This aligns with trending searches about pharmaceutical impurities and ICH Q3D elemental impurities. The compound's stability under various pH conditions is another area of investigation, particularly for researchers developing oral dosage forms.

The patent landscape surrounding similar sulfonyl-containing compounds suggests potential intellectual property opportunities, especially in drug repurposing strategies. Recent publications on crystal engineering of analogous structures highlight the importance of polymorph screening during preclinical development - a subject generating substantial traffic in pharma SEO queries.

In conclusion, 1-3-(cyclohexanesulfonyl)azetidin-1-yl-3-(4-fluoro-3-methylphenyl)propan-1-one represents a compelling case study at the intersection of medicinal chemistry and materials science. Its multifaceted applications and synthetic adaptability position it as a valuable asset for researchers addressing contemporary challenges in drug discovery and molecular design.

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